

CIGB-300 Treatment for In Vivo Xenograft Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

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Introduction:

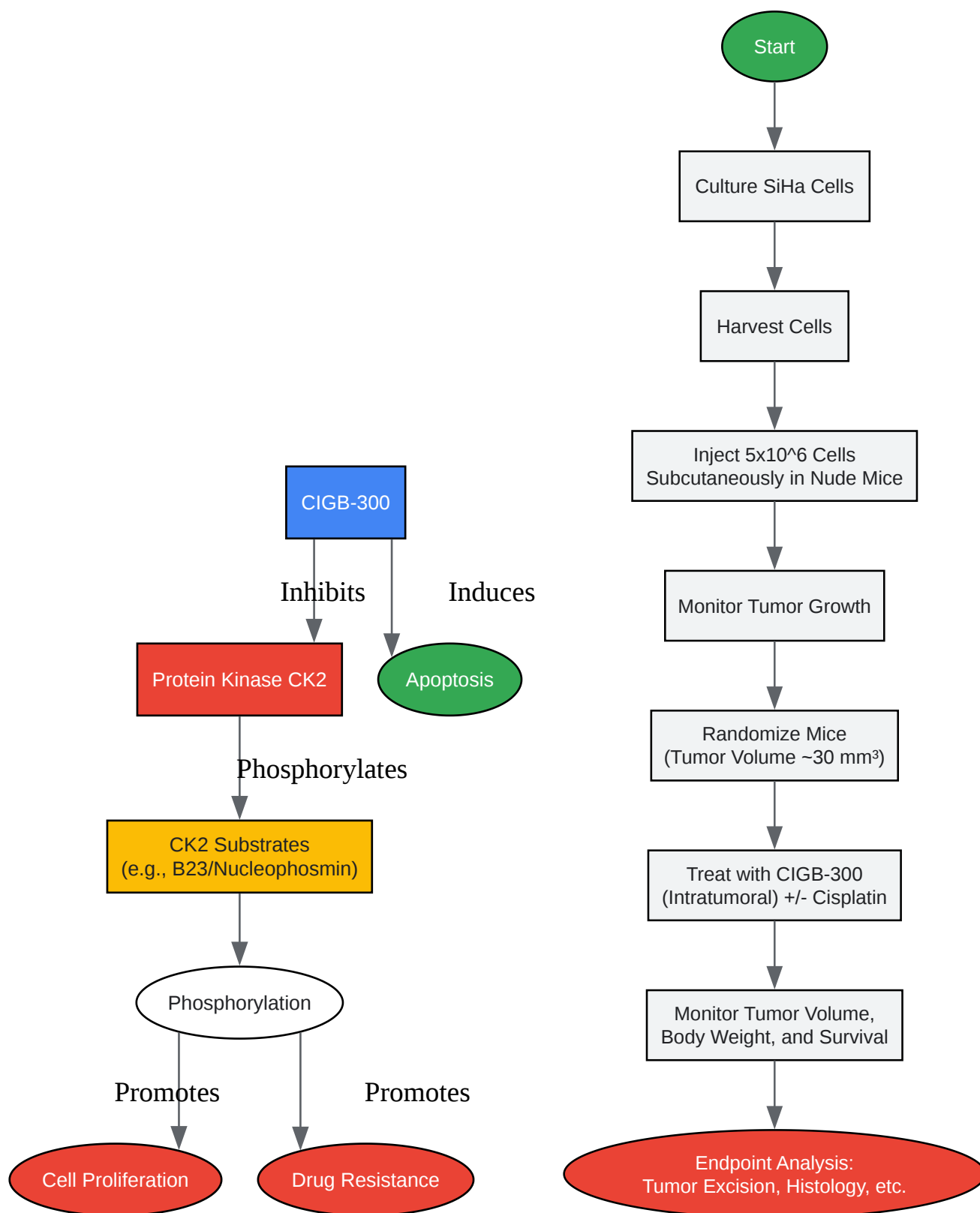
CIGB-300 is a clinical-stage synthetic peptide that functions as a protein kinase CK2 inhibitor. CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is implicated in cell proliferation, apoptosis, and drug resistance. **CIGB-300** exerts its anti-cancer effects by binding to the phospho-acceptor domain of CK2 substrates, thereby inhibiting their phosphorylation and inducing apoptosis in cancer cells.^{[1][2][3][4]} Preclinical studies using in vivo xenograft models have demonstrated the potential of **CIGB-300** as a promising anti-cancer agent, both as a monotherapy and in combination with standard chemotherapeutics.^{[1][5]}

These application notes provide a detailed overview of the use of **CIGB-300** in in vivo xenograft studies, summarizing key quantitative data and providing comprehensive experimental protocols for various cancer models.

Mechanism of Action of CIGB-300

CIGB-300's primary mechanism of action involves the inhibition of protein kinase CK2. This is achieved by the peptide binding to the acidic phospho-acceptor sites on CK2 substrates, preventing their phosphorylation by the kinase.^[2] A key target of this inhibition is the nucleolar

protein B23/nucleophosmin (NPM1).^[2]^[4] Inhibition of B23/NPM1 phosphorylation by **CIGB-300** leads to nucleolar disassembly and subsequent induction of apoptosis.^[4] This pro-apoptotic effect has been observed in a variety of tumor cell lines.^[1] Furthermore, **CIGB-300** has been shown to modulate a range of proteins involved in crucial cellular processes such as cell proliferation, drug resistance, cell motility, and adhesion.^[2]

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